

Application Notes and Protocols for Generating Angiotensinogen Knockout Mouse Models

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Compound of Interest

Compound Name: Angiotensinogen

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These application notes provide a comprehensive overview and detailed protocols for the generation and validation of **angiotensinogen** (Agt) knockout mouse models for research purposes. The methodologies outlined below utilize the CRISPR-Cas9 system for efficient gene editing and include protocols for validation and phenotypic characterization.

Introduction

Angiotensinogen (Agt) is the sole precursor of the potent vasoconstrictor peptide angiotensin II, a key effector molecule of the Renin-Angiotensin System (RAS). The RAS plays a critical role in the regulation of blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis.[1][2] Dysregulation of this system is implicated in the pathophysiology of hypertension, cardiovascular disease, and kidney disease.[3][4] The generation of Agt knockout mouse models provides a powerful tool to investigate the physiological roles of Agt and to evaluate novel therapeutic strategies targeting the RAS.[3][5]

Data Presentation

Table 1: Phenotypic Characterization of Angiotensinogen Knockout (Agt-KO) Mice

Parameter	Wild-Type (WT)	Agt-KO	Percentage Change	Reference
Systolic Blood Pressure (mmHg)	~110 - 120	~70 - 80	↓ 30-40%	[6]
Hepatic Agt mRNA Expression	100%	Not Detectable	↓ 100%	[6]
Plasma Angiotensinogen	Present	Not Detectable	↓ 100%	[7]
Plasma Renin Activity	Normal	Markedly Elevated	↑	[3]
Heart Rate (beats/min)	~550 - 650	No significant change	-	[8]

Note: Values are approximate and can vary based on genetic background, age, and experimental conditions.

Experimental Protocols

Protocol 1: Generation of Angiotensinogen Knockout Mice using CRISPR-Cas9

This protocol outlines the key steps for generating Agt knockout mice via CRISPR-Cas9-mediated gene editing in mouse zygotes.[9]

1. Guide RNA (gRNA) Design and Synthesis:

- Design two or more gRNAs targeting the early exons of the mouse Agt gene (Gene ID: 11606) to ensure a complete knockout. Online design tools such as Benchling or CRISPOR can be utilized.[7][10]
- Synthesize the designed gRNAs and the Cas9 nuclease. Commercially available kits can be used for in vitro transcription of gRNA.

2. Zygote Preparation and Microinjection:

- Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).
- Microinject a solution containing Cas9 mRNA and the designed gRNAs into the cytoplasm or pronucleus of the fertilized eggs.[\[11\]](#)

3. Embryo Transfer:

- Surgically transfer the microinjected embryos into the oviducts of pseudopregnant surrogate female mice.

4. Screening for Founder Mice:

- After birth, screen the resulting pups for the desired genetic modification using PCR and Sanger sequencing of genomic DNA isolated from tail biopsies.

Protocol 2: Genotyping of Angiotensinogen Knockout Mice by PCR

This protocol is for the identification of wild-type, heterozygous, and homozygous knockout mice.[\[12\]](#)

1. Genomic DNA Extraction:

- Isolate genomic DNA from mouse tail clips or ear punches using a commercial DNA extraction kit or a standard proteinase K digestion followed by isopropanol precipitation.[\[13\]](#)

2. PCR Amplification:

- Design three primers: a forward primer upstream of the targeted region, a reverse primer downstream of the targeted region, and a reverse primer within the deleted sequence.
- Set up the PCR reaction with the following components:
 - Genomic DNA (~100 ng)
 - Forward Primer (10 μ M)

- Wild-Type Reverse Primer (10 μ M)
- Knockout Reverse Primer (10 μ M)
- PCR Master Mix (containing Taq polymerase, dNTPs, MgCl₂, and buffer)
- Nuclease-free water
- Perform PCR with the following cycling conditions (example):
 - Initial denaturation: 95°C for 3 minutes
 - 35 cycles of:
 - Denaturation: 95°C for 30 seconds
 - Annealing: 60°C for 30 seconds
 - Extension: 72°C for 1 minute
 - Final extension: 72°C for 5 minutes

3. Gel Electrophoresis:

- Analyze the PCR products on a 1.5-2% agarose gel. The expected band sizes will differ for wild-type, heterozygous, and homozygous knockout mice.

Protocol 3: Validation of Angiotensinogen Knockout by Western Blot

This protocol confirms the absence of Agt protein in knockout mice.[\[14\]](#)[\[15\]](#)[\[16\]](#)

1. Protein Extraction:

- Homogenize liver tissue (the primary site of Agt synthesis) in RIPA buffer supplemented with protease inhibitors.
- Centrifuge the homogenate and collect the supernatant containing the total protein lysate.

- Determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

- Separate 20-40 µg of protein per sample on a 10% SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for **angiotensinogen** (e.g., goat anti-mouse AGT) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.

4. Detection:

- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control, such as β -actin or GAPDH, should be used to ensure equal protein loading.

Protocol 4: Blood Pressure Measurement in Mice

This protocol describes the non-invasive measurement of blood pressure in conscious mice using the tail-cuff method.^{[7][17][18][19]}

1. Acclimatization:

- Acclimatize the mice to the restraining device and the procedure for at least 3-5 consecutive days before recording measurements to minimize stress-induced fluctuations in blood

pressure.

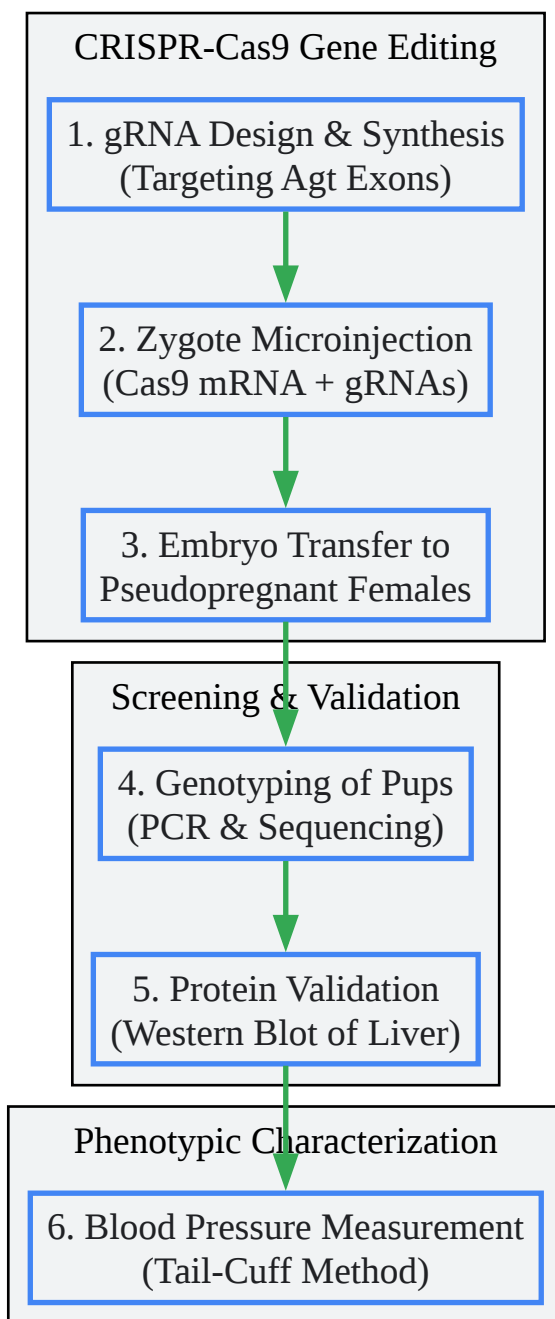
2. Measurement Procedure:

- Place the mouse in a restrainer on a warming platform to maintain body temperature and promote blood flow to the tail.
- Position the tail cuff and sensor on the mouse's tail according to the manufacturer's instructions.
- Perform multiple measurement cycles (e.g., 10-20 cycles) and average the readings to obtain a reliable blood pressure value. Discard the initial few readings to allow for stabilization.

3. Data Analysis:

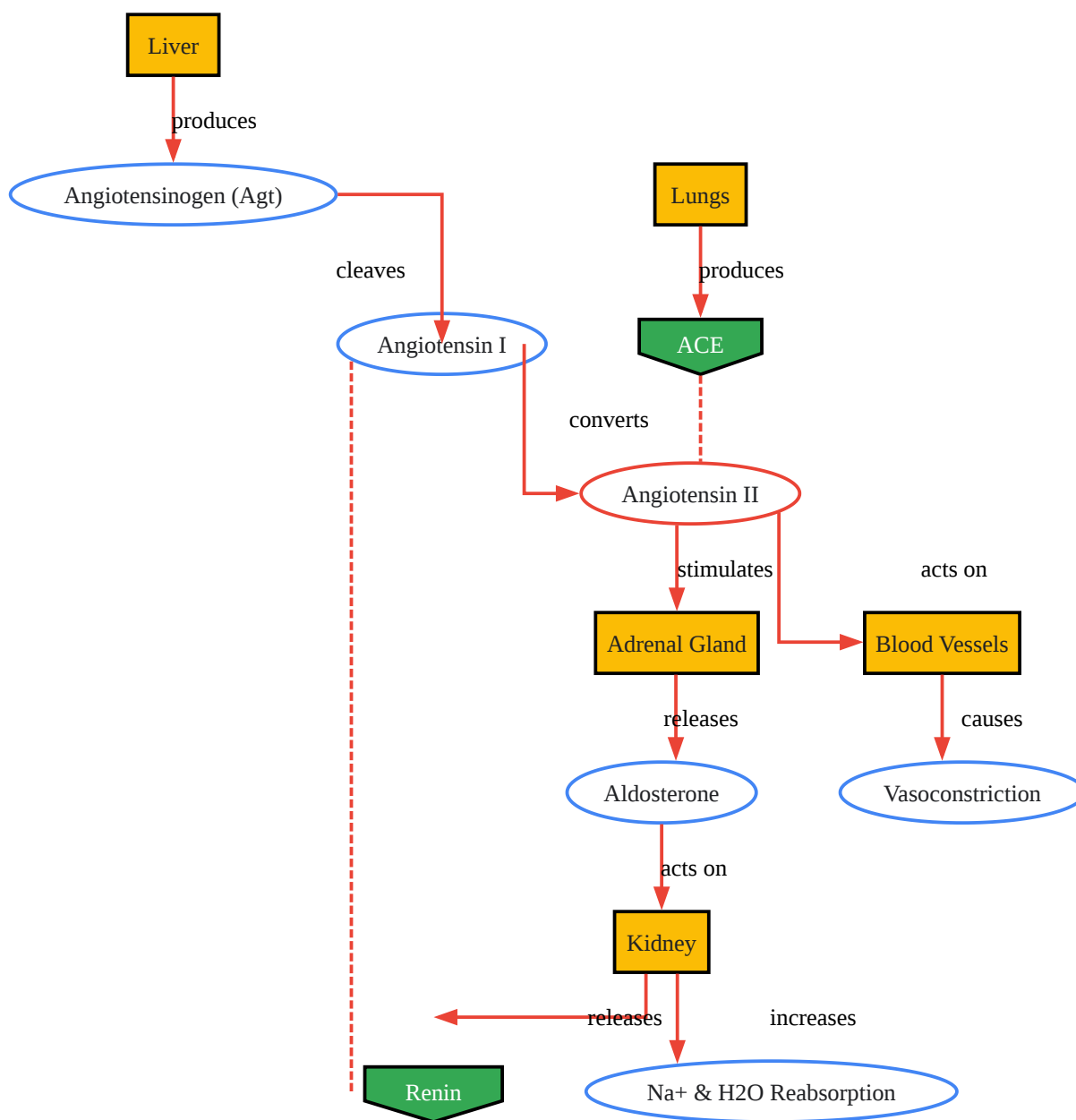
- Record systolic, diastolic, and mean arterial pressures. Ensure that the measurements are consistent across several days.

Mandatory Visualizations



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Caption: Experimental workflow for generating and validating Agt knockout mice.



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Caption: The Renin-Angiotensin System signaling pathway.

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